REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:12]=[CH:11][C:10]2[CH2:9][CH:8]([C:13]([O:15]C)=[O:14])[CH2:7][CH2:6][C:5]=2[N:4]=1.[OH-].[Na+]>CO>[F:18][C:2]([F:1])([F:17])[C:3]1[CH:12]=[CH:11][C:10]2[CH2:9][CH:8]([C:13]([OH:15])=[O:14])[CH2:7][CH2:6][C:5]=2[N:4]=1 |f:1.2|
|
Name
|
methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylate
|
Quantity
|
6 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=NC=2CCC(CC2C=C1)C(=O)OC)(F)F
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was removed from the
|
Type
|
TEMPERATURE
|
Details
|
heat after 1.5 h
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
diluted with 1M NaH2PO4 (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC=2CCC(CC2C=C1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 122.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |